![molecular formula C10H19Cl2N3O B2718218 2-(4-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl)ethanol;dihydrochloride CAS No. 2287317-27-3](/img/structure/B2718218.png)
2-(4-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl)ethanol;dihydrochloride
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Overview
Description
Scientific Research Applications
Multicomponent Synthesis
The development of eco-friendly multicomponent reactions for synthesizing diverse and functionalized heterocycles is a significant application. For example, Brahmachari and Banerjee (2014) described a one-pot synthesis of various heterocyclic scaffolds using urea as a novel organo-catalyst, showcasing an environmentally benign method that could potentially be applied to synthesize compounds similar to "2-(4-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl)ethanol;dihydrochloride" (Brahmachari & Banerjee, 2014).
Green Synthesis Approaches
The use of sodium ascorbate as a safe and green catalyst for synthesizing polysubstituted pyrazoles demonstrates the importance of eco-friendly methods in organic synthesis. Kiyani and Bamdad (2018) emphasized minimizing waste and avoiding hazardous solvents, which could be relevant for synthesizing complex molecules like the one (Kiyani & Bamdad, 2018).
Novel Heterocyclic Systems
Abe et al. (1990) explored the synthesis and reactions of cyclohepta[b]pyrroles, leading to novel antiaromatic systems. This kind of research underlines the exploration of new heterocyclic compounds with unique structures and properties, possibly offering insights into the synthesis and applications of "2-(4-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl)ethanol;dihydrochloride" (Abe et al., 1990).
Safety and Hazards
properties
IUPAC Name |
2-(4-amino-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl)ethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c11-9-3-1-2-4-10-8(9)7-12-13(10)5-6-14;;/h7,9,14H,1-6,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJSMZFMFQZIJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=NN2CCO)C(C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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